Lipophilicity Comparison: 6-Oxaspiro[3.4]octane-5,7-dione vs. 6-Azaspiro[3.4]octane-5,7-dione
6-Oxaspiro[3.4]octane-5,7-dione (CAS 1520618-98-7) exhibits a higher calculated LogP (0.6302) compared to its nitrogen-containing aza-analog, 6-azaspiro[3.4]octane-5,7-dione (CAS 1497-16-1), which has a LogP of 0.47910 . This ~31.5% increase in lipophilicity, measured via standard computational methods (XLogP3/ALogPS), is a direct consequence of replacing the ring nitrogen with an oxygen atom .
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.6302 |
| Comparator Or Baseline | 6-Azaspiro[3.4]octane-5,7-dione: LogP = 0.47910 |
| Quantified Difference | ΔLogP = +0.1511 (Target is 31.5% more lipophilic) |
| Conditions | Computational prediction; data sourced from vendor technical datasheets (Leyan and ChemSrc) based on standard algorithms (XLogP3/ALogPS). |
Why This Matters
The higher LogP value indicates improved passive membrane permeability, which is a critical parameter for oral bioavailability and blood-brain barrier penetration in drug discovery programs.
